molecular formula C11H22O4 B012243 Monocaprylin CAS No. 19670-49-6

Monocaprylin

Cat. No.: B012243
CAS No.: 19670-49-6
M. Wt: 218.29 g/mol
InChI Key: GHBFNMLVSPCDGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monoctanoin can be synthesized by the reaction of glycerol with octanoic acid or octanoic anhydride under alkaline conditions . An alkali catalyst is typically used to facilitate the reaction. The reaction mixture is then purified through distillation and other methods to obtain pure monoctanoin .

Industrial Production Methods: In industrial settings, the production of monoctanoin involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of large reactors, continuous monitoring of reaction parameters, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Monoctanoin undergoes various chemical reactions, including:

    Hydrolysis: Monoctanoin can be hydrolyzed to produce glycerol and octanoic acid.

    Esterification: It can react with alcohols to form different esters.

    Oxidation and Reduction: Monoctanoin can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Esterification: Alcohols in the presence of an acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Glycerol and octanoic acid.

    Esterification: Various esters depending on the alcohol used.

    Oxidation: Oxidized derivatives of monoctanoin.

    Reduction: Reduced derivatives of monoctanoin.

Scientific Research Applications

Monoctanoin has several applications in scientific research:

Comparison with Similar Compounds

    Monocaprylin: Another monoglyceride with similar properties.

    Glycerol Monolaurate: A monoglyceride with a longer fatty acid chain.

    Glycerol Monooleate: A monoglyceride with an unsaturated fatty acid chain.

Comparison: Monoctanoin is unique due to its specific fatty acid chain length (octanoic acid) and its ability to dissolve cholesterol gallstones . Compared to other monoglycerides, monoctanoin has a distinct application in medicine for gallstone dissolution, which is not commonly observed with other similar compounds.

Properties

IUPAC Name

2,3-dihydroxypropyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBFNMLVSPCDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048383
Record name 2,3-Dihydroxypropyl octanoate
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-54-5, 26402-26-6
Record name Glyceryl 1-monooctanoate
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Record name Glyceryl 1-caprylate
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Record name Monoctanoin component A
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Record name Monoctanoin
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Record name Octanoic acid, monoester with 1,2,3-propanetriol
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Record name 2,3-Dihydroxypropyl octanoate
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Record name Octanoic acid, monoester with glycerol
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Record name Octanoic acid, 2,3-dihydroxypropyl ester
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Record name GLYCERYL 1-CAPRYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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